4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
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Overview
Description
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is a chemical compound with the molecular formula C14H11NO3S . It has a molecular weight of 273.31 . The compound is also known as 4-MPNTB.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Spectral and Electrochemical Studies
- Study Focus : Research on ruthenium(II) complexes with derivatives of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde has shown their potential as anti-trypanosomal agents. The study involved spectral and electrochemical analyses of these complexes, highlighting their ability to form nitro anion radicals, which are key intermediates in the mechanism of action of nitro-containing anti-trypanosomal drugs (Rodrigues et al., 2008).
Molecular Crystallography
- Crystal Structure Analysis : Research has also been conducted on compounds formed by reactions involving this compound. For example, studies on the molecular crystal structure of related compounds reveal insights into their geometric and conformational properties, which are crucial for understanding their chemical behavior (Zhang et al., 2010).
Photoreaction Studies
- Solid-State Photoreaction : Investigations into the photoreaction of nitrobenzaldehydes with indole, involving compounds similar to this compound, have been carried out. These studies are significant for understanding the chemical pathways and potential applications in photochemistry (Meng et al., 1994).
Analytical Chemistry Applications
- HPLC-UV Analysis : There's research on using high-performance liquid chromatography (HPLC) with UV/Vis detection for determining the concentration of compounds like this compound in pharmaceutical formulations. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Luo et al., 2018).
Catalysis and Organic Synthesis
- Catalytic Activity in Organic Reactions : Studies have explored the role of compounds related to this compound in catalyzing organic reactions. These studies contribute to the development of new synthetic methods in organic chemistry (Bernando et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSEQSHPLGJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352858 |
Source
|
Record name | 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270262-89-0 |
Source
|
Record name | 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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